molecular formula C14H23NO B7491300 Azocan-1-yl(cyclohex-3-en-1-yl)methanone

Azocan-1-yl(cyclohex-3-en-1-yl)methanone

Cat. No.: B7491300
M. Wt: 221.34 g/mol
InChI Key: SUMMFNCQBKQIEG-UHFFFAOYSA-N
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Description

Azocan-1-yl(cyclohex-3-en-1-yl)methanone is an organic compound featuring an eight-membered azocane ring (C₇H₁₄N) fused with a cyclohex-3-en-1-yl group via a ketone bridge. For instance, compounds like 1-(3-methylcyclohex-3-en-1-yl)ethanone (C₉H₁₄O, MW 138.21 g/mol) highlight the role of cyclohexene ketones in organic chemistry, often serving as intermediates in pharmaceuticals or fragrances . The azocane moiety, a saturated eight-membered nitrogen-containing ring, may confer unique steric and electronic properties compared to smaller heterocycles like azepane (seven-membered) or morpholine (six-membered) .

Properties

IUPAC Name

azocan-1-yl(cyclohex-3-en-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c16-14(13-9-5-4-6-10-13)15-11-7-2-1-3-8-12-15/h4-5,13H,1-3,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMMFNCQBKQIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Cyclohexene-Containing Ketones

The cyclohexene ring in the target compound is a common feature in bioactive molecules. For example:

  • 4-Acetylcyclohexene (C₈H₁₂O, MW 124.18 g/mol) shares the cyclohexene-ketone motif but lacks the azocane ring. Its simpler structure may result in lower steric hindrance and higher volatility compared to the azocane derivative .
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Azocan-1-yl(cyclohex-3-en-1-yl)methanone C₁₄H₂₁NO ~211.33 Azocane ring, cyclohexene ketone
4-Acetylcyclohexene C₈H₁₂O 124.18 Cyclohexene with acetyl group
1-(3-Methylcyclohex-3-en-1-yl)ethanone C₉H₁₄O 138.21 Methyl-substituted cyclohexene ketone

Heterocyclic Ketones

The azocane ring distinguishes the target compound from other nitrogen-containing heterocycles:

  • Indole- and pyrrole-derived cannabinoids (e.g., JWH-018 analogs) demonstrate that larger heterocycles like indole (six-membered) exhibit higher CB1 receptor binding affinity than pyrrole derivatives. This suggests that the azocane ring’s size and flexibility might influence pharmacological activity, though its larger structure could reduce bioavailability .
  • 1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one (C₁₂H₁₇NO₂, MW 207.27 g/mol) contains a seven-membered azepane ring fused with a cyclohexenone group.

Research Findings and Implications

Steric and Electronic Effects

The azocane ring introduces significant steric bulk compared to smaller heterocycles, which may hinder binding to tight enzyme active sites but improve selectivity for larger receptors. For instance, in cannabinoid analogs, replacing a morpholinoethyl group (six-membered) with a longer carbon chain (4–6 carbons) enhanced CB1 receptor affinity . Similarly, the azocane ring’s eight-membered structure could optimize receptor interactions in drug design.

Solubility and Reactivity

Cyclohexene ketones like 4-acetylcyclohexene exhibit moderate polarity due to the ketone group, balancing solubility in organic solvents and aqueous media . The azocane ring’s nitrogen atom may further enhance water solubility via hydrogen bonding, though its hydrophobic cyclohexene moiety could counterbalance this effect.

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